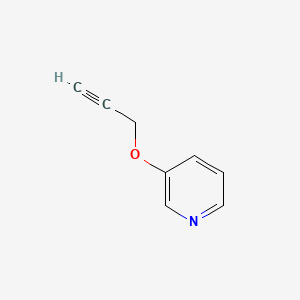

3-(Prop-2-ynyloxy)pyridine

Descripción general

Descripción

3-(Prop-2-ynyloxy)pyridine is an organic compound that belongs to the class of pyridine derivatives Pyridine derivatives are known for their wide range of biological and pharmacological activities This compound is characterized by the presence of a prop-2-ynyloxy group attached to the third position of the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Prop-2-ynyloxy)pyridine typically involves the reaction of 4-hydroxy pyridine with 3-bromopropyne in the presence of a base such as anhydrous potassium carbonate. The reaction is carried out in acetone at room temperature, followed by heating to 50°C for a couple of hours. The reaction mixture is then filtered, and the product is purified using column chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions: 3-(Prop-2-ynyloxy)pyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the prop-2-ynyloxy group.

Coupling Reactions: It can be used in Sonogashira coupling reactions, where it reacts with aryl or vinyl halides in the presence of palladium and copper catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include bases like potassium carbonate and solvents such as acetone.

Sonogashira Coupling: Reagents include palladium catalysts, copper iodide, and bases like triethylamine.

Major Products Formed:

Substitution Reactions: Products include various substituted pyridine derivatives.

Coupling Reactions: Products include aryl or vinyl-substituted pyridine derivatives.

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Prop-2-ynyloxy)pyridine serves as a crucial building block in organic synthesis. Its unique structure enables the formation of more complex molecules through various chemical reactions, such as:

- Substitution Reactions : It can undergo nucleophilic substitution to introduce different functional groups, enhancing the diversity of synthesized compounds.

- Coupling Reactions : The presence of the alkyne group allows for coupling reactions, such as the Sonogashira reaction, which is pivotal in creating complex organic frameworks.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Introduction of new functional groups | Substituted pyridines |

| Coupling Reactions | Formation of carbon-carbon bonds | Complex organic molecules |

| Oxidation | Conversion to pyridine N-oxides | Pyridine derivatives |

| Reduction | Formation of reduced pyridine derivatives | Various reduced products |

Research indicates that this compound exhibits potential biological activities, making it a candidate for drug discovery. Its derivatives have been studied for:

- Antimicrobial Properties : Compounds derived from this pyridine have shown effectiveness against various bacterial strains.

- Anticancer Activity : Studies have reported that certain derivatives can inhibit cancer cell proliferation, particularly in colorectal cancer models.

Case Study: Anticancer Activity

A study evaluated the anticancer properties of a derivative of this compound against human colorectal cancer cell lines (HT-29 and HCT116). The compound induced apoptosis and exhibited significant cytotoxicity with IC50 values below 20 µM, suggesting its potential as an anticancer agent .

Medicinal Chemistry

In medicinal chemistry, this compound has been explored as a pharmacophore for developing new drugs. Its ability to interact with biological targets makes it valuable in designing inhibitors for various enzymes and receptors.

Table 2: Potential Pharmacological Targets

| Target Enzyme/Receptor | Activity Type | Reference |

|---|---|---|

| CYP19A1 | Aromatase inhibition | |

| Caspase-3 | Apoptosis induction | |

| PARP | DNA repair inhibition |

Materials Science

The compound also finds applications in materials science, particularly in the synthesis of specialty chemicals and polymers. Its reactivity allows it to be used as a monomer or cross-linking agent in polymerization processes.

Case Study: Polymer Synthesis

Research has demonstrated that incorporating this compound into polymer matrices enhances thermal stability and mechanical properties. This makes it suitable for developing advanced materials used in coatings and composites .

Mecanismo De Acción

The mechanism of action of 3-(Prop-2-ynyloxy)pyridine, particularly in its antiproliferative activity, involves the inhibition of key enzymes and pathways essential for cancer cell growth. It is believed to interfere with DNA replication and repair mechanisms, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways are still under investigation, but it is known to interact with topoisomerases and other cellular proteins involved in cell division .

Comparación Con Compuestos Similares

3-(Hetero)aryl substituted 3-[(prop-2-ynyloxy)(thiophen-2-yl)methyl]pyridine derivatives: These compounds have shown similar antiproliferative activities and are synthesized using similar coupling reactions.

3-Cyanopyridines: These compounds also exhibit various biological activities, including anticancer properties.

Uniqueness: 3-(Prop-2-ynyloxy)pyridine is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its prop-2-ynyloxy group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and drug development.

Actividad Biológica

3-(Prop-2-ynyloxy)pyridine is an organic compound classified as a pyridine derivative. Its structure features a prop-2-ynyloxy group attached to the third position of the pyridine ring, which contributes to its unique biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in cancer treatment and other therapeutic areas.

The synthesis of this compound typically involves the reaction of 4-hydroxy pyridine with 3-bromopropyne, utilizing a base such as anhydrous potassium carbonate in acetone. The reaction proceeds at room temperature, followed by heating to enhance yield. Purification methods commonly include column chromatography.

Antiproliferative Effects

Research indicates that this compound exhibits significant antiproliferative activity against various cancer cell lines. The compound is believed to inhibit key enzymes and pathways essential for cancer cell growth, potentially interfering with DNA replication and repair mechanisms. This leads to cell cycle arrest and apoptosis in affected cells .

The biological activity of this compound can be attributed to its ability to modulate the activity of proteins involved in critical cellular processes. Specifically, it has been shown to affect signaling pathways that regulate cell survival and proliferation. The precise molecular interactions remain an area of ongoing research, but preliminary findings suggest that it may act as a competitive inhibitor for certain enzymes .

Comparative Analysis with Related Compounds

A comparative study reveals that this compound shares similar biological profiles with other pyridine derivatives, particularly those with substituents that enhance their interaction with biological targets. For instance:

| Compound Type | Biological Activity | Similarity to this compound |

|---|---|---|

| 3-Cyanopyridines | Anticancer properties | High |

| Heteroaryl substituted derivatives | Antiproliferative effects | Moderate |

| Pyridine-based sulfa-drugs | Broad antimicrobial activities | Low |

Case Studies and Research Findings

- Anticancer Activity : A study demonstrated that this compound exhibited up to 80% inhibition of specific cancer cell lines, indicating its potential as a lead compound in drug development .

- Mechanistic Insights : Research utilizing biospectra analysis has linked the molecular structure of this compound to its broad biological effects, providing insights into how structural modifications may enhance its therapeutic efficacy .

- Synthesis Innovations : Recent advancements in synthetic methodologies have improved the efficiency of producing this compound derivatives, facilitating further exploration into their biological applications .

Propiedades

IUPAC Name |

3-prop-2-ynoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO/c1-2-6-10-8-4-3-5-9-7-8/h1,3-5,7H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTUGIDMNLBLLAB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOC1=CN=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20465334 | |

| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69022-70-4 | |

| Record name | 3-(PROP-2-YNYLOXY)PYRIDINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20465334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.